Pantoprazole Sodium

概要

説明

Pantoprazole Sodium is a proton pump inhibitor used primarily to treat conditions related to excessive stomach acid production, such as gastroesophageal reflux disease, stomach ulcers, and Zollinger-Ellison syndrome . It works by inhibiting the final step in the production of gastric acid, thereby reducing acidity in the stomach .

準備方法

Synthetic Routes and Reaction Conditions: Pantoprazole Sodium is synthesized through a multi-step process. The key steps involve the condensation of 5-(difluoromethoxy)-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride to form a sulfoxide intermediate. This intermediate is then oxidized using m-chloroperbenzoic acid to yield Pantoprazole .

Industrial Production Methods: In industrial settings, this compound is produced by dissolving Pantoprazole in acetone, followed by co-distillation with ethyl acetate. The resulting solution is then crystallized to obtain this compound in high purity .

化学反応の分析

Types of Reactions: Pantoprazole Sodium undergoes various chemical reactions, including:

Oxidation: The sulfoxide intermediate is oxidized to form Pantoprazole.

Reduction: Pantoprazole can be reduced back to its sulfoxide intermediate under specific conditions.

Substitution: The synthesis involves nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: m-Chloroperbenzoic acid in dichloromethane.

Reduction: Specific reducing agents under controlled conditions.

Substitution: 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in the presence of a base.

Major Products:

Pantoprazole: The primary product formed through oxidation.

Sulfoxide Intermediate: Formed during the initial steps of synthesis.

科学的研究の応用

Clinical Applications

1. Treatment of Gastroesophageal Reflux Disease (GERD)

Pantoprazole sodium is effective in healing erosive esophagitis associated with GERD. A meta-analysis indicated that 45% of patients achieved healing after four weeks, increasing to 70% after eight weeks of treatment . The drug significantly alleviates symptoms such as heartburn and regurgitation, enhancing patients' quality of life.

2. Management of Zollinger-Ellison Syndrome

In patients with Zollinger-Ellison syndrome, this compound effectively controls excessive gastric acid secretion. The FDA has approved its use for this condition, allowing for long-term management and symptom relief.

3. Off-Label Uses

this compound is also utilized off-label for:

- Eradication of Helicobacter pylori : As part of combination therapy, it helps in the successful eradication of H. pylori, contributing to peptic ulcer healing .

- Prevention of NSAID-Induced Ulcers : It is prescribed to prevent gastric ulcers in patients taking non-steroidal anti-inflammatory drugs (NSAIDs) due to their risk of gastric mucosal damage .

Case Studies

Case Study 1: Hyponatremia Induced by Pantoprazole

An 83-year-old male developed symptomatic hyponatremia linked to pantoprazole use due to the Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH). After discontinuation of pantoprazole, his serum sodium levels normalized within two months . This case highlights the importance of monitoring electrolyte levels in elderly patients on PPIs.

Case Study 2: Efficacy in GERD Management

A clinical trial involving 252 patients demonstrated that pantoprazole at a dose of 40 mg daily significantly improved symptoms and healing rates in GERD patients over an eight-week period. The study reported a high tolerance rate with minimal adverse effects .

Data Tables

| Application | Indication | Efficacy Rate | Notes |

|---|---|---|---|

| Treatment of GERD | Erosive esophagitis | 70% after 8 weeks | Significant symptom relief |

| Zollinger-Ellison Syndrome | Pathological hypersecretion | Effective control | Long-term management option |

| Eradication of H. pylori | Part of combination therapy | High success rate | Essential for peptic ulcer treatment |

| Prevention of NSAID-induced ulcers | Prophylaxis during NSAID therapy | Reduces ulcer incidence | Important for at-risk populations |

作用機序

Pantoprazole Sodium exerts its effects by covalently binding to the (H+, K+)-ATPase enzyme system at the secretory surface of gastric parietal cells . This binding inhibits both basal and stimulated gastric acid secretion, irrespective of the stimulus . The inhibition is irreversible, and new enzyme synthesis is required to resume acid production .

類似化合物との比較

- Omeprazole

- Esomeprazole

- Lansoprazole

- Rabeprazole

Pantoprazole Sodium stands out due to its longer duration of action and lower risk of drug-drug interactions .

生物活性

Pantoprazole sodium is a proton pump inhibitor (PPI) widely used in the treatment of gastroesophageal reflux disease (GERD) and other acid-related disorders. Its biological activity encompasses various mechanisms, including inhibition of gastric acid secretion, potential anticancer effects, and implications in electrolyte imbalances.

Pantoprazole exerts its pharmacological effects by irreversibly binding to the H+/K+ ATPase enzyme system at the secretory surface of the gastric parietal cells. This binding inhibits the final step of gastric acid production, leading to decreased acidity in the stomach. Studies have shown that pantoprazole effectively reduces gastric acid secretion, providing symptomatic relief and promoting healing in conditions like GERD.

Anticancer Potential

Recent research has explored pantoprazole's potential anticancer properties. A study demonstrated that pantoprazole inhibits the activity of T-Lymphokine-activated killer cell-originated protein kinase (TOPK), which is implicated in cancer cell proliferation. In vitro experiments showed that pantoprazole treatment reduced anchorage-independent growth in colorectal cancer cells (HCT116) and mouse epidermal cells (JB6 Cl41), indicating its potential role in cancer therapy .

Table 1: Effects of Pantoprazole on Cancer Cell Lines

| Cell Line | Concentration (μM) | Inhibition (%) |

|---|---|---|

| HCT116 | 25 | 20 |

| HCT116 | 50 | 40 |

| HCT116 | 75 | 51 |

| HCT116 | 100 | 67 |

| SW480 | 25 | 27 |

| JB6 Cl41 | 100 | No cytotoxicity |

Case Studies and Clinical Observations

While pantoprazole is generally well-tolerated, there are notable case studies highlighting adverse effects. One report documented a case of severe hyponatremia in an elderly patient associated with pantoprazole use, attributed to the Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH). The patient's serum sodium levels normalized after discontinuation of the drug, emphasizing the need for careful monitoring in susceptible populations .

Table 2: Patient Blood Analysis Before and After Pantoprazole Discontinuation

| Parameter | Before Discontinuation | After Discontinuation |

|---|---|---|

| Serum Sodium (mmol/L) | 129 | 133 |

| Serum Magnesium (mg/dL) | 1.7 | Normalized |

Efficacy and Safety Profile

A meta-analysis reviewed the efficacy and safety of pantoprazole in treating GERD. The findings indicated that a daily dose of 40 mg significantly alleviated symptoms, with a high healing rate for esophagitis observed after eight weeks. The treatment was well-tolerated, with most adverse events being mild or moderate .

Table 3: Efficacy Outcomes in GERD Treatment with Pantoprazole

| Treatment Duration | Healing Rate (%) |

|---|---|

| 4 weeks | 66.2 |

| 8 weeks | 85.0 |

特性

CAS番号 |

138786-67-1 |

|---|---|

分子式 |

C16H15F2N3NaO4S |

分子量 |

406.4 g/mol |

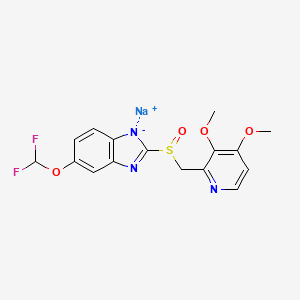

IUPAC名 |

sodium;5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-3-ide |

InChI |

InChI=1S/C16H15F2N3O4S.Na/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16;/h3-7,15H,8H2,1-2H3,(H,20,21); |

InChIキー |

WHCXDEORRDVLKS-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.[Na+] |

異性体SMILES |

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.[Na+] |

正規SMILES |

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC.[Na] |

外観 |

Solid powder |

Key on ui other cas no. |

138786-67-1 |

ピクトグラム |

Irritant; Health Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

BY 1023 BY-1023 BY1023 pantoprazole pantoprazole sodium Protonix SK and F 96022 SK and F-96022 SK and F96022 SKF 96022 SKF-96022 SKF96022 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。